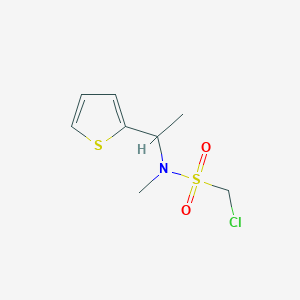

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents such as phosphorus tribromide.

Formation of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the thiophene derivative with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pathways Involved: The compound can modulate pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Methiopropamine: An analogue of methamphetamine with a thiophene ring.

Thiopropamine: A stimulant with a thiophene ring replacing the phenyl ring of amphetamine.

Uniqueness: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to its combination of a chloro group, a sulfonamide group, and a thiophene ring. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Biological Activity

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry and material science, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be described with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClNO₂S₂ |

| Molecular Weight | 253.8 g/mol |

| IUPAC Name | 1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide |

| InChI Key | QSASZQKYQKTIAR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CS1)N(C)S(=O)(=O)CCl |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

- Chloro Group Introduction : Halogenation reactions using phosphorus tribromide are typically used.

- Sulfonamide Group Formation : The thiophene derivative is reacted with methanesulfonyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria. The mechanism likely involves enzyme inhibition, where the compound binds to active sites of bacterial enzymes, disrupting metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by acting as a receptor antagonist or agonist, influencing cytokine production and cellular signaling pathways involved in inflammation.

Case Studies

- Antimicrobial Activity Study : A study conducted on the efficacy of this compound against resistant strains of Streptococcus pneumoniae demonstrated a reduction in bacterial load in vitro. The compound was effective at concentrations as low as 10 µg/mL, indicating potential for further development as an antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α) in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory responses.

- Receptor Modulation : It can act on various receptors to modulate signaling pathways related to inflammation and microbial growth.

Medicinal Chemistry

Due to its promising biological activity, this compound is being explored as a pharmacophore for drug design aimed at developing new antimicrobial and anti-inflammatory agents.

Material Science

Thiophene derivatives like this compound are also utilized in the development of organic semiconductors and other electronic materials due to their favorable electronic properties.

Properties

Molecular Formula |

C8H12ClNO2S2 |

|---|---|

Molecular Weight |

253.8 g/mol |

IUPAC Name |

1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide |

InChI |

InChI=1S/C8H12ClNO2S2/c1-7(8-4-3-5-13-8)10(2)14(11,12)6-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

QSASZQKYQKTIAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)N(C)S(=O)(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.